molecular formula C18H16N2 B14319078 5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole CAS No. 106147-54-0

5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole

Katalognummer: B14319078
CAS-Nummer: 106147-54-0
Molekulargewicht: 260.3 g/mol
InChI-Schlüssel: LQGCWXRLALRVHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This specific compound is characterized by the presence of a diphenylprop-1-en-2-yl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole typically involves the reaction of 1,1-diphenylprop-1-en-2-yl bromide with imidazole under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO₂)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Hydrogenated products with saturated bonds

    Substitution: Halogenated or nitro-substituted imidazole derivatives

Wissenschaftliche Forschungsanwendungen

5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct chemical reactivity and biological activity. The presence of the diphenylprop-1-en-2-yl group further enhances its stability and lipophilicity, making it a valuable compound in various

Eigenschaften

CAS-Nummer

106147-54-0

Molekularformel

C18H16N2

Molekulargewicht

260.3 g/mol

IUPAC-Name

5-(1,1-diphenylprop-1-en-2-yl)-1H-imidazole

InChI

InChI=1S/C18H16N2/c1-14(17-12-19-13-20-17)18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13H,1H3,(H,19,20)

InChI-Schlüssel

LQGCWXRLALRVHF-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CN=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.